molecular formula C10H23NO2 B1329739 Diethylaminoacetaldehyde diethyl acetal CAS No. 3616-57-7

Diethylaminoacetaldehyde diethyl acetal

Cat. No.: B1329739
CAS No.: 3616-57-7
M. Wt: 189.3 g/mol
InChI Key: HNFUIXOBWCFVAJ-UHFFFAOYSA-N
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Description

Diethylaminoacetaldehyde diethyl acetal, also known as 2,2-diethoxy-N,N-dimethylethylamine, is an organic compound with the molecular formula C8H19NO2. It is a colorless to almost colorless liquid with a strong amine-like odor. This compound is commonly used in organic synthesis and serves as an important intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of diethylamine with acetaldehyde diethyl acetal. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction scheme is as follows:

Diethylamine+Acetaldehyde diethyl acetalDiethylaminoacetaldehyde diethyl acetal\text{Diethylamine} + \text{Acetaldehyde diethyl acetal} \rightarrow \text{this compound} Diethylamine+Acetaldehyde diethyl acetal→Diethylaminoacetaldehyde diethyl acetal

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous feeding of reactants into a reactor, where the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Acidic or basic catalysts may be employed to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted acetals or amines.

Scientific Research Applications

Diethylaminoacetaldehyde diethyl acetal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethylaminoacetaldehyde diethyl acetal involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It may also form complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylaminoacetaldehyde diethyl acetal
  • Methylaminoacetaldehyde dimethyl acetal
  • Aminoacetaldehyde dimethyl acetal

Uniqueness

Diethylaminoacetaldehyde diethyl acetal is unique due to its specific structure, which imparts distinct reactivity and solubility properties. Its ability to form stable acetals and its reactivity towards various nucleophiles and electrophiles make it a valuable compound in organic synthesis.

Properties

IUPAC Name

2,2-diethoxy-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2/c1-5-11(6-2)9-10(12-7-3)13-8-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFUIXOBWCFVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871036
Record name 2,2-Diethoxyethyl(diethyl)amine
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Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3616-57-7
Record name 2,2-Diethoxy-N,N-diethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-57-7
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Record name (2,2-Diethoxyethyl)diethylamine
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Record name 3616-57-7
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Record name 2,2-Diethoxyethyl(diethyl)amine
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Record name 2,2-diethoxyethyl(diethyl)amine
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Record name (2,2-DIETHOXYETHYL)DIETHYLAMINE
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Synthesis routes and methods I

Procedure details

Bromoacetaldehyde diethylacetal, 52.4 g (0.26 mol), was mixed carefully with approximately 70.7 g (0.967 mol) diethylamine and stirred at 40° C. overnight. The reaction mixture was concentrated under reduced pressure and the residue dissolved in water and basified with cold 5N sodium hydroxide. The reaction mixture was extracted twice with diethyl ether, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a tan oil. Distillation gave 35.8 g (72.8%) diethylaminoacetaldehyde diethylacetal as a clear liquid. B.p. 65°-75° C. @ 1.0 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-bromo-1,1-diethoxyethane (10 g, 0.051 mol), diethylamine (11 g, 0.15 mol) and KI (8.5 g, 0.051 mol) were added in 100 mL acetone, and stirred for overnight at 40 degree. The resulting solution was filtered, concentrated and purified with silica gel column to give 2,2-diethoxy-N,N-diethylethanamine as brown oil 2.0 g (20.8% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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